N-(1H-benzimidazol-2-ylmethyl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide
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Overview
Description
N-(1H-benzimidazol-2-ylmethyl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-ylmethyl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzimidazole Core: Starting with o-phenylenediamine and reacting it with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole core.
Alkylation: The benzimidazole core is then alkylated using a suitable alkyl halide to introduce the benzimidazol-2-ylmethyl group.
Formation of Phthalazinone Derivative: The phthalazinone moiety can be synthesized by reacting a suitable phthalic anhydride derivative with hydrazine, followed by methylation to introduce the dimethoxy groups.
Coupling Reaction: Finally, the benzimidazol-2-ylmethyl group is coupled with the phthalazinone derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-2-ylmethyl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound could interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds with similar benzimidazole cores, such as albendazole and mebendazole.
Phthalazinone Derivatives: Compounds with similar phthalazinone moieties, such as olaparib and niraparib.
Uniqueness
N-(1H-benzimidazol-2-ylmethyl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide is unique due to its specific combination of benzimidazole and phthalazinone moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C20H19N5O4 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-(7,8-dimethoxy-1-oxophthalazin-2-yl)acetamide |
InChI |
InChI=1S/C20H19N5O4/c1-28-15-8-7-12-9-22-25(20(27)18(12)19(15)29-2)11-17(26)21-10-16-23-13-5-3-4-6-14(13)24-16/h3-9H,10-11H2,1-2H3,(H,21,26)(H,23,24) |
InChI Key |
ODUSKTDKIRBNBS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)NCC3=NC4=CC=CC=C4N3)OC |
Origin of Product |
United States |
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